molecular formula C31H33NO6 B12014874 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 497078-96-3

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12014874
CAS No.: 497078-96-3
M. Wt: 515.6 g/mol
InChI Key: BHSIDCXIISPMHL-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Aldol Condensation: The benzyloxy intermediate undergoes an aldol condensation with 2-methylbenzoyl chloride in the presence of a base like sodium hydroxide to form the corresponding chalcone.

    Cyclization: The chalcone is then subjected to cyclization with 4-ethoxyphenylhydrazine under acidic conditions to form the pyrrole ring.

    Hydroxylation: The final step involves the hydroxylation of the pyrrole ring using a reagent like hydrogen peroxide in the presence of a catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential lead compound in drug discovery for diseases such as cancer or inflammation.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or receptor-ligand interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Coatings and Adhesives: Its functional groups allow it to act as a cross-linking agent in coatings and adhesives, improving their performance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxy-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The unique combination of benzyloxy, ethoxy, and methoxy groups in 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one provides it with distinct chemical and physical properties. These properties can be exploited in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

497078-96-3

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H33NO6/c1-4-37-24-13-11-23(12-14-24)28-27(30(34)31(35)32(28)17-8-18-36-3)29(33)26-16-15-25(19-21(26)2)38-20-22-9-6-5-7-10-22/h5-7,9-16,19,28,33H,4,8,17-18,20H2,1-3H3/b29-27+

InChI Key

BHSIDCXIISPMHL-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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